1-(3-Chloro-4-methoxybenzyl)piperazine
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Overview
Description
1-(3-Chloro-4-methylbenzyl)piperazine is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a 3-chloro-4-methylbenzyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 1-(3-chloro-4-methylbenzyl)piperazine often involves large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylbenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding N-oxides or reduced to form secondary amines.
Coupling Reactions: The benzyl group allows for coupling reactions with other aromatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various alkyl halides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products:
Substitution: Products include various substituted piperazines.
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Studied for its potential therapeutic effects, including its role as a central nervous system stimulant.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylbenzyl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, leading to the modulation of neurotransmitter release. This interaction can result in stimulant effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): Known for its widespread use in research and its presence in illicit tablets.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other piperazines.
1-Benzylpiperazine (BZP): A central nervous system stimulant with a structure similar to 1-(3-chloro-4-methylbenzyl)piperazine .
Uniqueness: 1-(3-Chloro-4-methylbenzyl)piperazine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C12H17ClN2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
1-[(3-chloro-4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2/c1-10-2-3-11(8-12(10)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
SYSXAPORLSZJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)Cl |
Origin of Product |
United States |
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